molecular formula C9H12N2O B1266060 N-(3-Aminophenyl)propanamide CAS No. 22987-10-6

N-(3-Aminophenyl)propanamide

Cat. No.: B1266060
CAS No.: 22987-10-6
M. Wt: 164.2 g/mol
InChI Key: VGDKCRMZIWPMPW-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)propanamide is an organic compound with the molecular formula C9H12N2O It is characterized by the presence of an aminophenyl group attached to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Aminophenyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 3-nitropropiophenone with ammonium acetate, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-nitropropiophenone in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the efficient reduction of the nitro group to an amino group, yielding the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of acylated or sulfonylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-(3-Aminophenyl)propanamide has been investigated for its role as a pharmacophore in drug development. Its derivatives have shown promise as therapeutic agents, particularly as Cholesteryl Ester Transfer Protein (CETP) inhibitors , which are valuable in treating dyslipidemia and cardiovascular diseases. The inhibition of CETP can lead to increased high-density lipoprotein cholesterol levels, thereby reducing cardiovascular risk .

Case Study: CETP Inhibitors
A study highlighted the synthesis of 3-(N,N-disubstituted amino) propionamide derivatives, demonstrating their efficacy as CETP inhibitors. These compounds exhibited significant in vitro activity against CETP, suggesting their potential for further development into cardiovascular therapeutics .

Cancer Research

Anticancer Properties
this compound derivatives have been explored for their anticancer properties. For example, a compound named ETN101 (related to N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide) is currently undergoing clinical trials for hepatocellular carcinoma (HCC). In vitro studies showed that ETN101 effectively inhibited liver cancer cell lines and demonstrated significant anticancer effects in xenograft models .

Table 1: Summary of Anticancer Studies on this compound Derivatives

Compound NameTarget Cancer TypeStudy TypeKey Findings
ETN101Hepatocellular CarcinomaIn vitro & In vivoSignificant inhibition of cancer cell growth; effective in xenograft models
Other DerivativesVariousPreclinicalShowed potential in inhibiting tumor growth across different cancer types

Biological Studies

Biochemical Assays
The compound is utilized as a probe in biochemical assays to study enzyme interactions and receptor binding. Its structural properties allow it to interact with various biological targets, making it an important tool for understanding metabolic pathways and drug interactions.

Materials Science

Polymer Synthesis
this compound is also investigated for its potential in materials science, specifically in the synthesis of polymers with tailored electronic or optical properties. Its ability to undergo various chemical reactions enables the creation of advanced materials suitable for diverse applications .

Chemical Reactions

The compound can undergo several chemical transformations, which enhance its versatility:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: It can be reduced to yield primary or secondary amines.
  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopropionanilide
  • 3′-Aminopropionanilide
  • m-Aminopropionanilide

Uniqueness

N-(3-Aminophenyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N-(3-Aminophenyl)propanamide is a compound that has attracted attention in various biological research fields due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

This compound features an aminophenyl group attached to a propanamide backbone. This structure contributes to its interactions with biological targets, including enzymes and receptors. The compound's unique chemical properties make it suitable for various applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, which could lead to anti-inflammatory effects.
  • Receptor Binding : It has potential interactions with various receptors, influencing signaling pathways critical for cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against several cancer cell lines, including breast (T-47D), leukemia (K-562), and melanoma (MDA-MB-435) cells. For example, one study reported an inhibition percentage of 90.47% against T-47D cells, demonstrating its potency as an anticancer agent .
Cell LineInhibition (%)
T-47D (Breast)90.47
K-562 (Leukemia)81.58
MDA-MB-435 (Melanoma)84.32

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which play a crucial role in inflammatory responses.

Case Studies and Research Findings

  • Study on Anticancer Properties : A study conducted by researchers evaluated the effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation across multiple types of cancer, suggesting its potential as a therapeutic agent .
  • Inflammation Model : In an animal model of inflammation, this compound showed a marked reduction in edema and inflammatory markers, supporting its use in treating inflammatory conditions.
  • Antioxidant Activity : Another research highlighted the antioxidant properties of related derivatives, suggesting that this compound may also contribute to reducing oxidative stress, which is often linked to cancer progression .

Properties

IUPAC Name

N-(3-aminophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDKCRMZIWPMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044877
Record name N-(3-Aminophenyl)propanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22987-10-6
Record name N-(3-Aminophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22987-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminophenyl)propanamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N-(3-aminophenyl)-
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Record name N-(3-Aminophenyl)propanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminophenyl)propionamide
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Record name N-(3-AMINOPHENYL)PROPANAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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